molecular formula C5H8NS2- B1678552 Ammonium pyrrolidine-1-carbodithioate CAS No. 5108-96-3

Ammonium pyrrolidine-1-carbodithioate

Cat. No.: B1678552
CAS No.: 5108-96-3
M. Wt: 146.3 g/mol
InChI Key: VSWDORGPIHIGNW-UHFFFAOYSA-M
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Description

Pyrrolidine dithiocarbamate is a compound known for its metal chelation properties and its ability to inhibit various biological processes. It is a member of the dithiocarbamate family, which are compounds characterized by the presence of a dithiocarbamate functional group.

Mechanism of Action

Target of Action

Ammonium pyrrolidinedithiocarbamate (APDC) primarily targets the nuclear factor κB (NF-κB) . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .

Mode of Action

APDC acts as a selective NF-κB inhibitor . It inhibits the translation of nitric oxide synthase mRNA to prevent induction . Additionally, APDC functions as a chelating agent, allowing the preconcentration of trace metals from solution .

Biochemical Pathways

The primary biochemical pathway affected by APDC is the NF-κB signaling pathway . By inhibiting NF-κB, APDC can prevent the production of nitric oxide synthase, a key enzyme involved in the production of nitric oxide, a molecule that plays a significant role in cellular signaling .

Pharmacokinetics

It is known to be soluble in water, which suggests it could have good bioavailability

Result of Action

The inhibition of NF-κB by APDC has several effects at the molecular and cellular level. It has antioxidant properties and can inhibit apoptosis in lymphocytes, neurons, and vascular endothelial cells . In a study on oesophageal cell lines and patient-derived organoids, APDC was found to uncover a targetable vulnerability and provide insight into drug sensitivity .

Action Environment

The action of APDC can be influenced by environmental factors. For example, its stability could be affected by temperature, as it is recommended to be stored at 2-8°C . Furthermore, its efficacy could be influenced by the presence of other substances in the environment, such as other drugs or biological molecules.

Biochemical Analysis

Biochemical Properties

Ammonium pyrrolidinedithiocarbamate plays a significant role in various biochemical reactions. It functions as a chelating agent, allowing the preconcentration of trace metals from solutions . Additionally, it has antioxidant properties and can inhibit apoptosis in lymphocytes, neurons, and vascular endothelial cells . The compound interacts with several biomolecules, including enzymes like nitric oxide synthase (NOS), where it prevents the induction of NOS by inhibiting the translation of NOS mRNA . It also interacts with proteins involved in the NF-κB signaling pathway, inhibiting the mobilization of NF-κB and the production of tumor necrosis factor (TNF) in human monocytes .

Cellular Effects

Ammonium pyrrolidinedithiocarbamate has profound effects on various cell types and cellular processes. It influences cell function by inhibiting NF-κB activation, which plays a crucial role in regulating inflammation, immune responses, and cell survival . The compound can induce apoptosis in certain cell types, such as rat smooth muscle cells, while inhibiting apoptosis in others, like leukemia HL-60 cells . It also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of NF-κB and other related proteins .

Molecular Mechanism

The molecular mechanism of action of Ammonium pyrrolidinedithiocarbamate involves its ability to inhibit NF-κB activation. It achieves this by preventing the phosphorylation of IκB, an inhibitor of NF-κB, thereby blocking the translocation of NF-κB to the nucleus and reducing the expression of downstream cytokines . Additionally, the compound functions as a chelating agent, forming complexes with transition metals, which can influence various biochemical processes . It also has antioxidant properties, which contribute to its ability to inhibit apoptosis and modulate cellular responses to oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ammonium pyrrolidinedithiocarbamate can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that it can inhibit NF-κB activation and reduce neutrophil activity in rats over extended periods . Additionally, its ability to prevent Ca2+ influx in adriamycin-treated podocytes suggests that it can maintain its biochemical activity over time .

Dosage Effects in Animal Models

The effects of Ammonium pyrrolidinedithiocarbamate vary with different dosages in animal models. In rats, administration of the compound at doses of 50, 100, and 200 mg/kg has been shown to reverse hepatic injury induced by Bacillus Calmette-Guérin (BCG) and inhibit the down-regulation of CYP2E1 . Higher doses, such as 121 mg/kg administered intranasally, have been well-tolerated in animal studies, with no major systemic toxicities observed . Very high doses can induce neurotoxicity, consistent with the toxicity profile of dithiocarbamates .

Metabolic Pathways

Ammonium pyrrolidinedithiocarbamate is involved in several metabolic pathways. It can inhibit the activity of cytochrome P450 2E1 (CYP2E1) by modulating the NF-κB signaling pathway . The compound also affects the expression of inducible nitric oxide synthase (iNOS), which plays a role in various metabolic processes . Its chelating properties allow it to interact with transition metals, influencing their availability and activity in metabolic reactions .

Transport and Distribution

Within cells and tissues, Ammonium pyrrolidinedithiocarbamate is transported and distributed through interactions with various transporters and binding proteins. Its ability to form complexes with transition metals can affect its localization and accumulation in specific cellular compartments . The compound’s distribution is influenced by its interactions with proteins involved in the NF-κB signaling pathway, which can modulate its effects on cellular function .

Subcellular Localization

Ammonium pyrrolidinedithiocarbamate’s subcellular localization is crucial for its activity and function. The compound can inhibit the translocation of NF-κB to the nucleus by preventing the phosphorylation of IκB . This inhibition affects the expression of downstream cytokines and other proteins involved in cellular responses to stress and inflammation . Additionally, its chelating properties allow it to localize in specific cellular compartments where it can interact with transition metals and other biomolecules .

Preparation Methods

Pyrrolidine dithiocarbamate can be synthesized through the reaction of pyrrolidine with carbon disulfide in the presence of a base. The reaction typically proceeds as follows:

Chemical Reactions Analysis

Pyrrolidine dithiocarbamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides or other oxidized products.

    Reduction: It can be reduced to form thiol derivatives.

    Substitution: It can undergo substitution reactions with electrophiles, such as alkyl halides, to form substituted dithiocarbamates.

    Coordination Complex Formation: Pyrrolidine dithiocarbamate forms coordination complexes with transition metals, such as iron, zinc, and copper. .

Comparison with Similar Compounds

Pyrrolidine dithiocarbamate is unique among dithiocarbamates due to its specific chemical structure and properties. Similar compounds include:

Pyrrolidine dithiocarbamate stands out due to its ability to form stable metal complexes and its potential therapeutic applications in medicine.

Properties

IUPAC Name

pyrrolidine-1-carbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NS2/c7-5(8)6-3-1-2-4-6/h1-4H2,(H,7,8)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWDORGPIHIGNW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=S)[S-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8NS2-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Powder; [Alfa Aesar MSDS]
Record name 1-Pyrrolidinecarbodithioic acid, ammonium salt
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CAS No.

5108-96-3
Record name 1-Pyrrolidinecarbodithioic acid, ammonium salt (1:1)
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Record name Ammonium pyrrolidine-1-carbodithioate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of APDC?

A1: APDC primarily acts by inhibiting the activation of the transcription factor NF-κB. [, , ] It achieves this by preventing the nuclear translocation of NF-κB, thereby hindering its ability to bind to DNA and initiate the transcription of target genes. [, ] This inhibition has downstream effects on various cellular processes, including inflammation, apoptosis, and oxidative stress. [, , , ]

Q2: How does APDC affect oxidative stress?

A2: APDC demonstrates antioxidant properties by reducing the production of superoxide anion radicals and increasing the activity of antioxidant enzymes like superoxide dismutase and catalase. [] In a study on rats with metabolic syndrome, APDC effectively prevented oxidative stress in muscle tissue. []

Q3: Can APDC modulate pain pathways?

A3: Research suggests APDC might play a role in pain modulation. In a study on paclitaxel-induced peripheral neuropathy in rats, APDC attenuated mechanical allodynia, potentially by inhibiting NF-κB-dependent upregulation of CX3CL1. []

Q4: What is the molecular formula and weight of APDC?

A4: The molecular formula of APDC is C5H11N3S2. Its molecular weight is 193.3 g/mol.

Q5: Is there spectroscopic data available for APDC and its metal complexes?

A5: Yes, several studies utilize spectroscopic techniques to characterize APDC and its complexes. UV-Vis spectrophotometry is commonly employed to study the formation and stability of APDC-metal chelates. [, , ] Additionally, X-ray diffraction analysis provides insights into the crystal structure of APDC complexes, revealing details about their coordination geometry and bonding interactions. [, ]

Q6: Can APDC be used in conjunction with different analytical techniques?

A6: Yes, APDC's compatibility with various analytical techniques makes it a versatile reagent. It is widely used in conjunction with atomic absorption spectrometry (AAS) for trace metal analysis. [, , , , , , , ] Additionally, APDC is employed in high-performance liquid chromatography (HPLC) for the separation and quantification of metal species. [, ] This adaptability makes APDC a valuable tool in analytical chemistry.

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